REACTION_CXSMILES
|
[Li+].[OH-].[C:3]1([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([O:19]CC3C=CC=CC=3)=[O:18])=[CH:13][C:12]=2[C:27]([O:29]CC2C=CC=CC=2)=[O:28])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl>O.O1CCCC1>[C:3]1([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=2[C:27]([OH:29])=[O:28])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
bis(phenylmethyl) 4-[(phenylmethyl)oxy]-1,3-benzenedicarboxylate
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |